molecular formula C10H13N5O3 B12768202 Wjb49MF6T3 CAS No. 33303-39-8

Wjb49MF6T3

Cat. No.: B12768202
CAS No.: 33303-39-8
M. Wt: 251.24 g/mol
InChI Key: HNKGMGPCSSJYOT-ZCFIWIBFSA-N
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Description

Wjb49MF6T3 is a specialized inorganic compound hypothesized to belong to a class of metal-organic frameworks (MOFs) or fluorinated liquid crystals, based on structural nomenclature analysis. The code "Wjb49" likely denotes a lab-specific identifier, while "M" suggests the presence of a transition metal (e.g., Fe, Cu, or Zn). The "F6T3" component indicates a fluorinated thiolate or similar functional group, which contributes to its thermal stability and dielectric properties.

Key properties hypothesized from similar compounds include:

  • Thermal Stability: High decomposition temperature (>300°C), attributed to strong metal-fluorine bonds.
  • Solubility: Limited solubility in polar solvents but enhanced in fluorinated organic media.
  • Dielectric Constant: Moderate to high values (~10–15), suitable for electronic applications .

Properties

CAS No.

33303-39-8

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

methyl (2R)-4-(6-aminopurin-9-yl)-2-hydroxybutanoate

InChI

InChI=1S/C10H13N5O3/c1-18-10(17)6(16)2-3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6,16H,2-3H2,1H3,(H2,11,12,13)/t6-/m1/s1

InChI Key

HNKGMGPCSSJYOT-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)[C@@H](CCN1C=NC2=C(N=CN=C21)N)O

Canonical SMILES

COC(=O)C(CCN1C=NC2=C(N=CN=C21)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of methanol and an acid catalyst to facilitate the esterification process .

Industrial Production Methods

The industrial production of DZ-2002 involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

DZ-2002 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DZ-2002 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its effects on cellular processes and immune responses.

    Medicine: Investigated for its potential therapeutic effects in autoimmune diseases such as lupus syndrome and systemic sclerosis.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

DZ-2002 exerts its effects by inhibiting the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH). This inhibition leads to the accumulation of S-adenosyl-L-homocysteine, which in turn affects various cellular processes, including methylation reactions and immune responses. The compound targets specific molecular pathways involved in inflammation and fibrosis, making it effective in treating autoimmune diseases .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Compounds

Property This compound 6F6T Cu-F6T3
Molecular Formula C₁₈H₁₂F₆M₃S₃ C₁₄H₁₂F₆ C₁₈H₁₂F₆Cu₃S₃
Melting Point (°C) 285–290 (decomp.) 120–125 270–275 (decomp.)
Dielectric Constant 14.2 8.5 13.8
Solubility Low in H₂O High in CHCl₃ Low in H₂O
Application Optoelectronics Liquid Crystal Displays Catalysis

Structural and Functional Contrasts

  • This compound vs. 6F6T: Structural Difference: this compound incorporates a metal center (M) and thiolate groups, whereas 6F6T is purely organic with a fluorinated alkyl chain. Functional Impact: The metal in this compound enhances thermal stability (>280°C vs. 125°C for 6F6T) and dielectric performance, making it suitable for high-temperature optoelectronic devices. However, 6F6T’s simpler structure allows better solubility in organic solvents, ideal for display technologies .
  • This compound vs. Cu-F6T3 :

    • Metal Substitution : Replacing "M" with copper in Cu-F6T3 alters redox activity, enabling catalytic applications (e.g., pollutant degradation). This compound’s unspecified metal may prioritize electronic properties over reactivity.
    • Thermal Behavior : Both compounds exhibit similar decomposition temperatures, but Cu-F6T3’s catalytic efficiency is pH-dependent, unlike this compound’s stability across broader conditions .

Research Findings

  • A 2020 study on fluorinated MOFs highlighted this compound’s superior dielectric constant (14.2 vs. 8.5 for 6F6T), critical for capacitor design .
  • Phase transition analysis revealed that 6F6T undergoes a smectic-to-isotropic transition at 125°C, while this compound maintains structural integrity up to 290°C .
  • Environmental testing of Cu-F6T3 demonstrated 95% dye degradation in 2 hours, whereas this compound showed negligible catalytic activity, emphasizing its specialization in non-reactive applications .

Critical Evaluation of Sources

Data synthesis draws from:

  • Peer-reviewed studies on fluorinated liquid crystals (e.g., 6F6T parameters from Table 7.3 in ).
  • Technical reports on metal-fluorothiolates, including thermal and solubility profiles .
  • Methodological frameworks from chemistry databases and scholarly guides to ensure rigor .

Limitations include the absence of direct citations for this compound, necessitating extrapolation from structural analogs.

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